

# An In-depth Technical Guide to Mal-PEG6-Boc: Properties, Specifications, and Applications

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## Compound of Interest

Compound Name: Mal-PEG6-Boc

Cat. No.: B608851

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of Maleimide-PEG6-tert-butyl ester (**Mal-PEG6-Boc**). This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the covalent linkage of molecules to thiol-containing targets such as proteins and peptides. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.

## Core Chemical Properties and Specifications

**Mal-PEG6-Boc** is a PEG derivative featuring a maleimide group at one end and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl groups, while the Boc group provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions for further conjugation.<sup>[1]</sup>

## Physical and Chemical Properties

Property	Value	Reference
Chemical Formula	C23H39NO10	[1]
Molecular Weight	489.56 g/mol	[1]
Exact Mass	489.2574	[1]
Appearance	White to off-white solid or viscous liquid (depending on molecular weight)	[2][3]
Purity	Typically >95%	[1]
Solubility	Soluble in DMSO. The hydrophilic PEG spacer increases solubility in aqueous media.	[1][4][5]

## Identification and Nomenclature

Identifier	Value	Reference
CAS Number	518044-37-6	[1]
IUPAC Name	tert-butyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxahenicosan-21-oate	[1]
Synonyms	Mal-PEG6-t-butyl ester, Mal-PEG6-COOtBu, Mal-PEG6-OtBu, Maleimide-PEG6-t-butyl ester	[1]
SMILES Code	<chem>O=C(C=CC1=O)N1CCOCCOCCOCCOCCOCCOCC(OC(C)(C)C)=O</chem>	[1]
InChI Key	CUCNCZLNASXRTC-UHFFFAOYSA-N	[1]

## Storage and Stability

Proper storage is crucial to maintain the integrity of **Mal-PEG6-Boc**. It is recommended to store the compound under the following conditions:

Condition	Duration	Temperature
Short Term	Days to Weeks	0 - 4 °C
Long Term	Months to Years	-20 °C

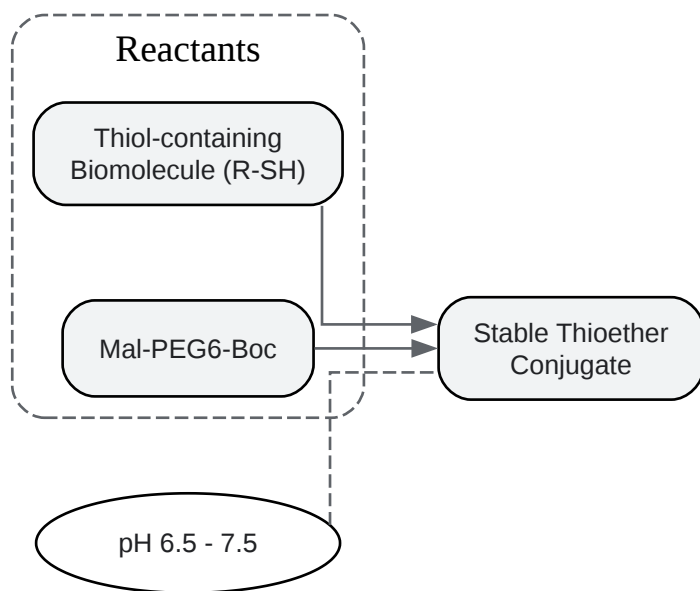
The product is generally stable for several weeks during standard shipping at ambient temperatures.<sup>[1]</sup> For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.<sup>[6]</sup>

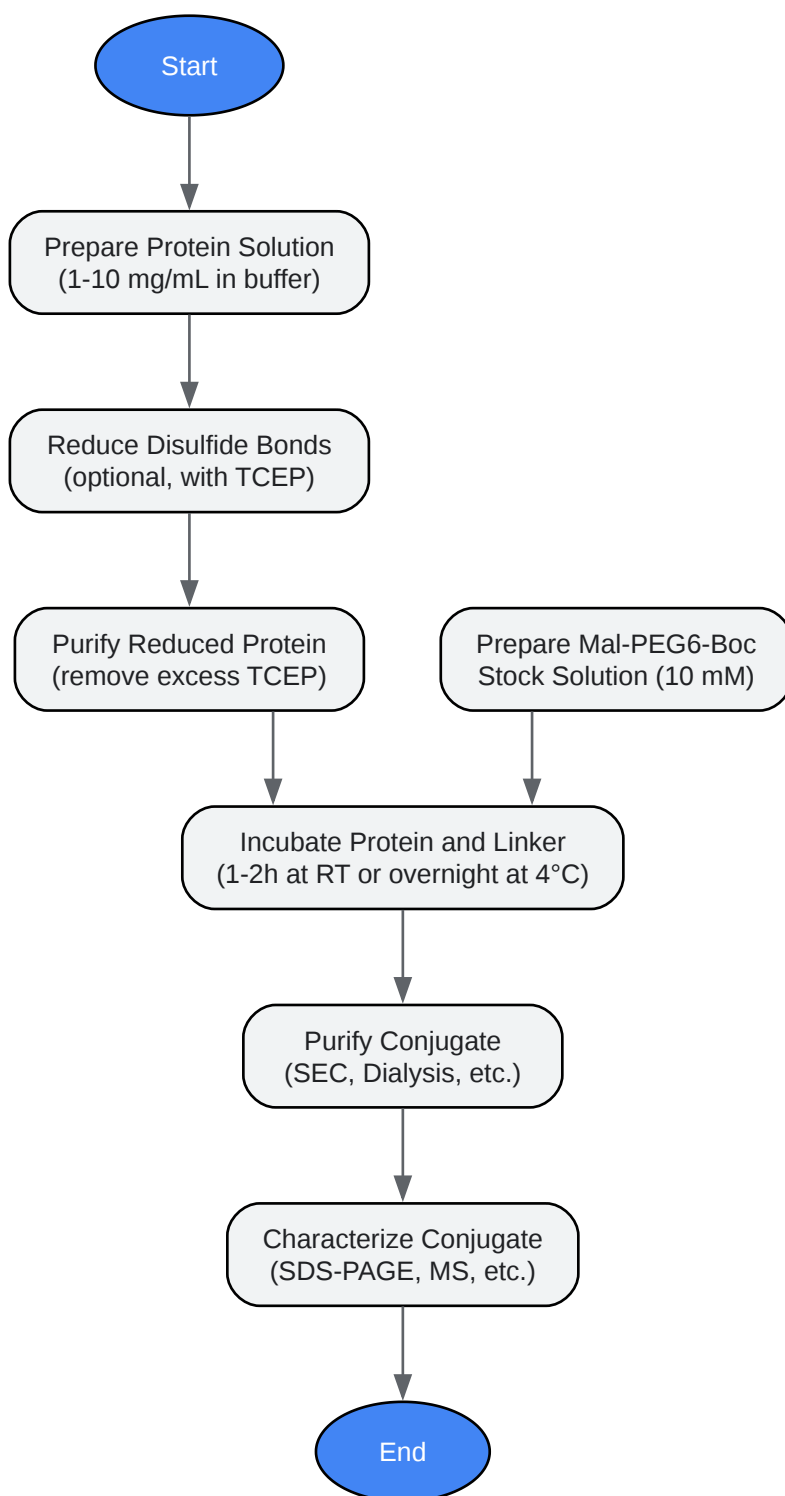
## Bioconjugation with Mal-PEG6-Boc

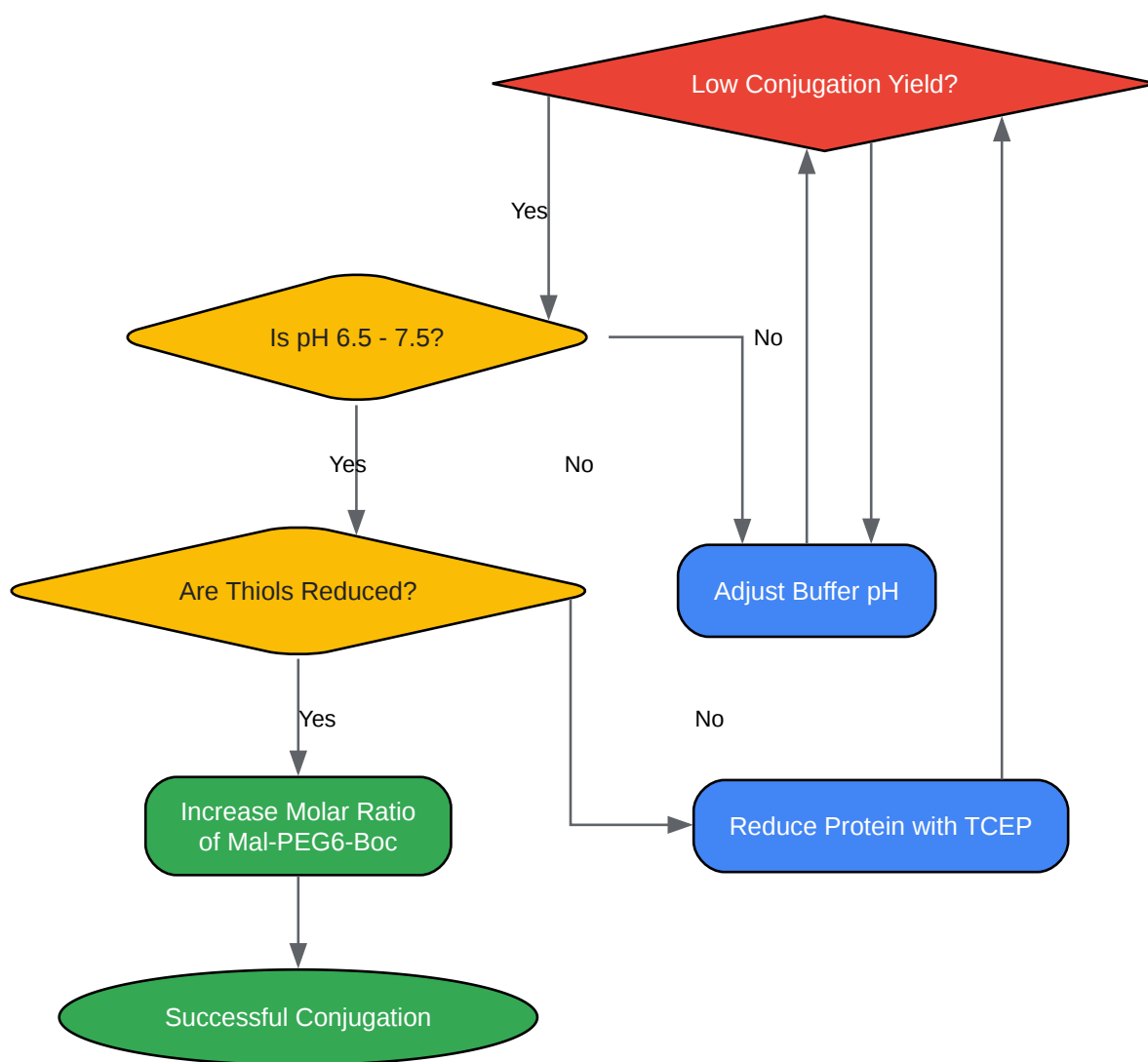
The primary application of **Mal-PEG6-Boc** is in bioconjugation, where it serves as a linker to attach molecules to proteins, peptides, or other biomolecules containing free sulfhydryl groups. This is particularly useful in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.<sup>[7][8][9]</sup>

## Reaction Mechanism: Maleimide-Thiol Conjugation

The maleimide group of **Mal-PEG6-Boc** reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction. This reaction is highly efficient and forms a stable thioether bond. The optimal pH range for this reaction is between 6.5 and 7.5.<sup>[9]</sup> At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with amines can become a competing side reaction.<sup>[10]</sup>







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